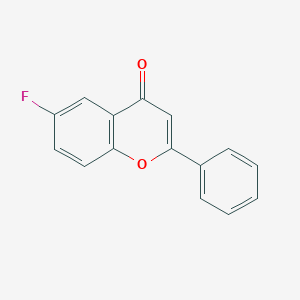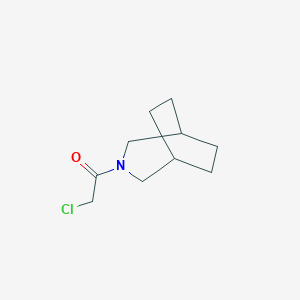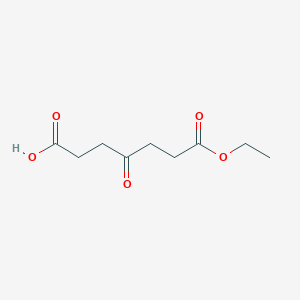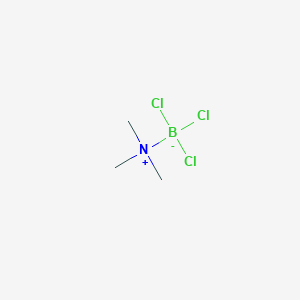
6-Fluoroflavon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluoro-substituted flavones, including 6-fluoroflavone, has been developed through various methods. One efficient approach involves the one-pot synthesis of 3-fluoroflavones using 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature, followed by cyclization and dehydration processes (Wang et al., 2018). This method is noted for its simplicity, efficiency, and the ability to produce various fluoro-substituted flavones under mild conditions.
Molecular Structure Analysis
The molecular structure of 6-fluoroflavone is characterized by the presence of a fluorine atom attached to the flavone core. This modification is believed to influence the electronic distribution and chemical reactivity of the molecule, potentially affecting its pharmacological properties. Structural studies, including X-ray crystallography, have been employed to elucidate the precise arrangement of atoms within these molecules, providing insights into their interaction mechanisms at the molecular level.
Chemical Reactions and Properties
Fluoro-substituted flavones, including 6-fluoroflavone, undergo various chemical reactions that are essential for their biological activities. These compounds have been synthesized and tested for their antitumor and antiviral activities, showing promising results in some cases. The introduction of the fluorine atom is thought to enhance these activities by modulating the electronic properties of the flavone core (Conti et al., 2005).
Wissenschaftliche Forschungsanwendungen
Modulation von GABAA-Rezeptoren
6-Fluoroflavon wurde auf seine Auswirkungen auf die Gamma-Aminobuttersäure-Rezeptoren vom Typ A (GABA(A)) untersucht . Es wurde festgestellt, dass die 6-Substitution in Flavonen, wie z. B. in this compound, eine wichtige Determinante für die Wirksamkeit ist . Dies deutet darauf hin, dass this compound in der Forschung verwendet werden könnte, um die Struktur-Wirkungs-Beziehungen von Flavonen zu verstehen, die an GABA(A)-Rezeptoren wirken .
Antioxidative Eigenschaften
Flavone, einschließlich this compound, sind bekannt für ihre antioxidativen Eigenschaften . Sie sind die prominenteste Gruppe von Antioxidantien, die in Pflanzen vorkommen . Dies macht this compound zu einer wertvollen Verbindung in der Forschung im Zusammenhang mit oxidativem Stress und verwandten Gesundheitszuständen .
Synthese von Flavonen und Auronen
This compound kann bei der Synthese von Flavonen und Auronen verwendet werden . Der Syntheseprozess basiert auf der oxidativen Cyclisierung von o-Hydroxychalconen . Dies macht this compound zu einer nützlichen Verbindung in der Forschung im Zusammenhang mit der Synthese von Flavonen und Auronen .
Untersuchung der Struktur-Affinitäts-Beziehungen
This compound kann in der Forschung verwendet werden, um die Struktur-Affinitäts-Beziehungen von Flavonen zu untersuchen
Safety and Hazards
Wirkmechanismus
Target of Action
6-Fluoroflavone primarily targets Aurora Kinase B , a member of the serine kinase family . Aurora Kinase B plays an essential role in cell division, participating in mitosis and chromatid segregation . Overexpression, polymorphism, and splicing variants in the protein can lead to tumorigenesis, resulting in cancer .
Mode of Action
6-Fluoroflavone interacts with Aurora Kinase B through a process known as molecular docking . The compound binds to Aurora Kinase B, resulting in changes in the protein’s function . The best-docked molecule of 6-Fluoroflavone, specifically 6-Fluoro, 3’-Hydroxyflavone, has demonstrated the highest binding affinity scores among all the filtered analogs .
Biochemical Pathways
The biochemical pathways influenced by 6-Fluoroflavone are related to its interaction with Aurora Kinase B . Aurora Kinase B is involved in various steps of mitosis, including mitotic entry, chromosomal condensation, spindle assembly, and cytokinesis . By interacting with Aurora Kinase B, 6-Fluoroflavone can potentially affect these processes and their downstream effects .
Pharmacokinetics
The compound’s interaction with aurora kinase b suggests that it may have good bioavailability .
Result of Action
The interaction of 6-Fluoroflavone with Aurora Kinase B results in changes in the protein’s function, potentially affecting cell division processes . This could have implications for the treatment of diseases such as cancer, where abnormal cell division is a key characteristic .
Biochemische Analyse
Cellular Effects
It has been suggested that flavonoids, including 6-Fluoroflavone, may interact with GABA A receptors . For instance, 6-hydroxyflavone, a similar compound, has been shown to partially potentiate GABA-induced currents in native GABA A receptors expressed in cortical neurons .
Molecular Mechanism
Flavonoids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that flavonoids, including 6-Fluoroflavone, can exhibit anticancer potential .
Dosage Effects in Animal Models
Animal models are crucial in studying the dosage effects of biochemical compounds, including flavonoids .
Metabolic Pathways
Flavonoids are known to be involved in various metabolic pathways, including those related to the synthesis of neurotransmitters .
Transport and Distribution
Flavonoids are known to be transported into the vacuole for storage or to other destinations, where they can function as bioactive molecules .
Subcellular Localization
Flavonoids are known to be present in various subcellular locations, depending on their functions .
Eigenschaften
IUPAC Name |
6-fluoro-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYOSBQKQPUNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294001 | |
| Record name | 6-Fluoroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218-82-2 | |
| Record name | 1218-82-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What enzymes have been shown to be inhibited by 6-Fluoroflavone and how potent is this inhibition?
A1: Research has identified 6-Fluoroflavone as a potent inhibitor of several enzymes. One study demonstrated its significant inhibitory effect on lactoperoxidase (LPO), an enzyme found in milk, saliva, and tears, with a Ki value of 0.023 μM []. Another study highlighted its activity against polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables, though its Ki value of 16.1 µM against potato PPO suggests a less potent inhibition compared to other tested flavonoids like myricetin [, ].
Q2: What structural features of 6-Fluoroflavone contribute to its inhibitory activity?
A2: While specific structure-activity relationship (SAR) studies focusing solely on 6-Fluoroflavone are limited in the provided research, comparisons with other flavonoids offer some insights. The presence of a fluorine atom at the 6th position appears to be significant for its interaction with LPO, as it exhibits a much lower Ki value compared to other tested flavonoids []. Further research is needed to fully elucidate the SAR and determine the impact of the fluorine atom on binding affinity and inhibitory potency for different enzymes.
Q3: Beyond enzyme inhibition, has 6-Fluoroflavone demonstrated any synergistic effects with existing antibacterial agents?
A3: Interestingly, while 6-Fluoroflavone itself may not be a potent antibacterial agent, one study revealed its ability to enhance the bactericidal activity of penicillin. When combined with penicillin, 6-Fluoroflavone completely inhibited the growth of Klebsiella pneumoniae and Escherichia coli []. This finding suggests a potential for 6-Fluoroflavone as an adjuvant to existing antibiotics, possibly by targeting bacterial resistance mechanisms.
Q4: What are the potential applications of 6-Fluoroflavone based on its observed bioactivity?
A4: The research suggests several potential applications for 6-Fluoroflavone:
- Food Preservation: Its inhibitory effect on PPO indicates its potential use as an anti-browning agent in the food industry to preserve the freshness and visual appeal of fruits and vegetables [].
- Antibacterial Adjuvant: The synergistic effect observed with penicillin highlights its potential as an adjuvant therapy to combat bacterial infections, potentially mitigating antibiotic resistance [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)










